6-Fluorocinnoline
Overview
Description
6-Fluorocinnoline is a chemical compound that is used in research and development . It’s a specialist product distributed by companies serving the life science sector .
Synthesis Analysis
The synthesis of fluorinated compounds, including this compound, has attracted attention from biologists and chemists . Enzymatic synthesis methods have been summarized since 2015, including various enzymes like cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, and more . The direct formation of the C-F bond by fluorinase is considered the most effective and promising method .Scientific Research Applications
Photophysics and Biological Applications
6-Fluorocinnoline and its derivatives, such as fluoroquinolones, have notable photophysical properties, making them relevant in biological applications. The fluoroquinolones, featuring a fluorine molecule at the 6-position of the quinolone nucleus, vary significantly in their physicochemical properties, pharmacokinetic characteristics, and microbial activities. Their antibacterial activities result from the inhibition of DNA replication, with variations observed across different compounds (Martinez, McDermott, & Walker, 2006).
Synthesis and Antitumor Potential
The synthesis of 6-Fluoro-4-methylcinnoline has been explored for its potential as an antitumor agent. This synthesis, involving multiple steps from 4-fluoroaniline, leads to derivatives showing promise in cancer treatment (Castle, Adachi, & Guither, 1965). Similarly, derivatives like 9-fluoro-6H-indolo[2,3-b]quinoxaline have been synthesized and evaluated for their antitumor activities, showing increased DNA binding affinity and potential as antitumor agents (Gu et al., 2017).
Antibacterial Activity and Resistance
This compound derivatives, particularly fluoroquinolones, are known for their broad-spectrum antimicrobial activities. These compounds are effective against a variety of bacterial infections in both human and veterinary medicine. However, resistance to fluoroquinolones has been observed, often due to mutations in topoisomerase genes, decreased expression of outer membrane porins, or overexpression of multidrug efflux pumps (Hopkins, Davies, & Threlfall, 2005). The in vitro activity of WIN 49375, a synthetic quinolone including a 6-fluoro group, shows promise for treating gram-negative bacillary infections (García et al., 1984).
Phototoxicity and Chemical Stability
The photochemistry of some fluorinated 7-amino-4-quinolone-3-carboxylic acids, including 6-fluoro derivatives, has been studied for their phototoxicity, which involves heterolytic defluorination and the generation of aryl cations in solution. This property has implications for the phototoxicity of these drugs (Fasani et al., 1999). Furthermore, fluoroquinolones are recognized for their high chemical stability compared to other antibiotics like β-lactams or aminoglycosides, making them a preferred choice in various therapeutic applications (Nosova, Lipunova, & Charushin, 2001).
Safety and Hazards
The safety data sheet for 4-Chloro-6-fluorocinnoline, a compound that may be structurally similar to 6-Fluorocinnoline, advises avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It also recommends using personal protective equipment and ensuring adequate ventilation .
Properties
IUPAC Name |
6-fluorocinnoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2/c9-7-1-2-8-6(5-7)3-4-10-11-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNVCGBQOGOPMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=N2)C=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30666613 | |
Record name | 6-Fluorocinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30666613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
318276-73-2 | |
Record name | 6-Fluorocinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30666613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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